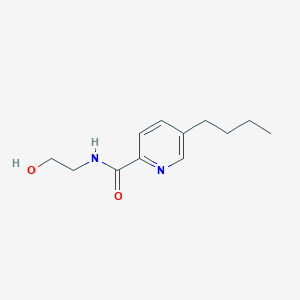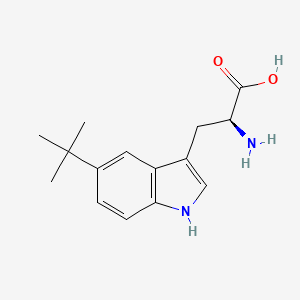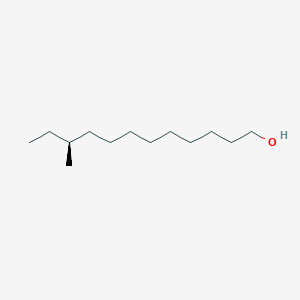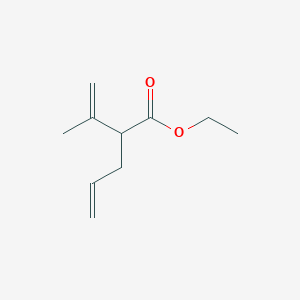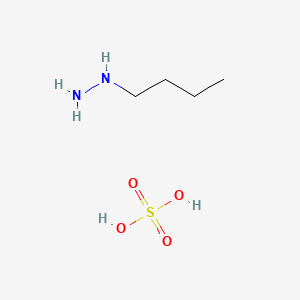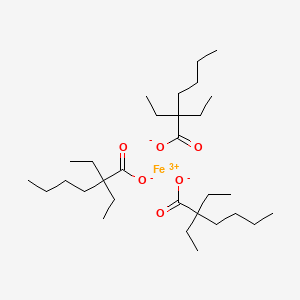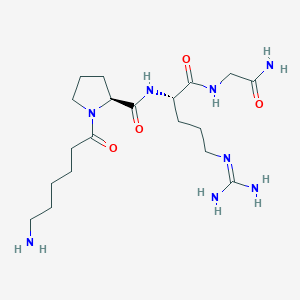
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes aminohexanoyl, prolyl, and ornithylglycinamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The aminohexanoyl group can be synthesized from 6-aminohexanoic acid, while the prolyl and ornithylglycinamide groups are derived from their respective amino acids. The final compound is obtained through a series of peptide coupling reactions, often using reagents such as carbodiimides or other peptide coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for producing large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may serve as a probe for studying protein interactions or as a substrate for enzymatic assays.
Medicine: It could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry: The compound may find applications in the development of new materials or as a component in biochemical assays
Mécanisme D'action
The mechanism of action of 1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biochemical pathways. For example, it could bind to active sites of enzymes, blocking their activity, or interact with receptors, altering their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: A simpler derivative with similar aminohexanoyl functionality.
L-proline: A common amino acid with a prolyl group.
L-ornithine: An amino acid with an ornithyl group.
Uniqueness
Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
65332-18-5 |
|---|---|
Formule moléculaire |
C19H36N8O4 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2S)-1-(6-aminohexanoyl)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N8O4/c20-9-3-1-2-8-16(29)27-11-5-7-14(27)18(31)26-13(6-4-10-24-19(22)23)17(30)25-12-15(21)28/h13-14H,1-12,20H2,(H2,21,28)(H,25,30)(H,26,31)(H4,22,23,24)/t13-,14-/m0/s1 |
Clé InChI |
GONWXSFLCMESTO-KBPBESRZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CCCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)CCCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
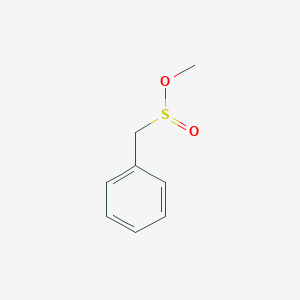
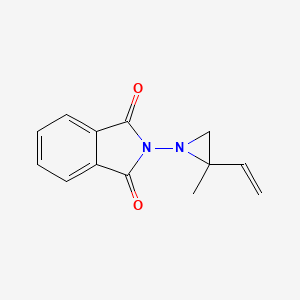

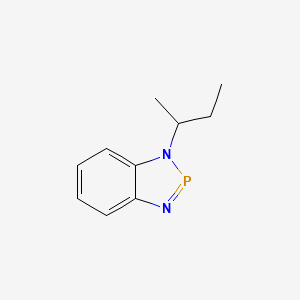
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
